BenchChemオンラインストアへようこそ!

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Halogen bonding Medicinal chemistry Molecular recognition

7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242868-26-3) is a fully synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively explored for kinase inhibition and bromodomain targeting. The compound incorporates a 4-bromophenyl group at position 7 and a 4-cyclohexylpiperazin-1-yl moiety at position 2, with a molecular formula of C₂₂H₂₅BrN₄OS and a molecular weight of 473.43 g/mol.

Molecular Formula C22H25BrN4OS
Molecular Weight 473.43
CAS No. 1242868-26-3
Cat. No. B2676194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1242868-26-3
Molecular FormulaC22H25BrN4OS
Molecular Weight473.43
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br
InChIInChI=1S/C22H25BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28)
InChIKeyQGUWGISPURUSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one: Procurement-Grade Structural and Class Profile


7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242868-26-3) is a fully synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively explored for kinase inhibition and bromodomain targeting [1]. The compound incorporates a 4-bromophenyl group at position 7 and a 4-cyclohexylpiperazin-1-yl moiety at position 2, with a molecular formula of C₂₂H₂₅BrN₄OS and a molecular weight of 473.43 g/mol . This substitution pattern distinguishes it from other halogenated-phenyl analogs by introducing both a heavy halogen atom (bromine) for potential halogen-bonding interactions and a saturated cyclohexyl ring that modulates lipophilicity and conformational flexibility relative to aromatic N-substituents .

Why 7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Thienopyrimidinone Analogs


Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit steep structure–activity relationships (SAR) where the identity of the 7-aryl substituent and the 2-amino moiety jointly determine target engagement, selectivity, and physicochemical properties [1]. Replacing the 4-bromophenyl group with a 4-fluorophenyl or 4-methylphenyl analog alters both steric bulk (Br van der Waals radius ≈ 1.85 Å vs. F ≈ 1.47 Å vs. CH₃ ≈ 2.0 Å) and electronic character (σₚ Hammett constants: Br = +0.23, F = +0.06, CH₃ = -0.17), which critically impact π-stacking, halogen bonding, and hydrophobic packing within protein binding pockets [2]. Furthermore, the cyclohexylpiperazine substituent introduces a conformationally flexible, saturated ring system that cannot be functionally mimicked by aromatic or smaller aliphatic piperazine N-substituents without altering permeability, solubility, and off-target profiles [3]. These non-interchangeable features necessitate compound-specific procurement for reproducible SAR exploration.

Quantitative Differentiation of 7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one from Closest Analogs


Heavy Halogen Effect: Enhanced Dispersion and Halogen-Bonding Capacity Relative to 4-Fluorophenyl Analog

The 4-bromophenyl substituent in the target compound (CAS 1242868-26-3) provides a substantially larger halogen σ-hole and greater polarizability than the 4-fluorophenyl group in the closest commercially available analog 2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1243008-31-2) . This difference is quantifiable through calculated molecular polarizability (Br-substituted: ~27.3 ų vs. F-substituted: ~22.5 ų for the halogen atom alone) and through experimental halogen-bond donor ability (Vs,max on the σ-hole: Br ≈ +8.5 kcal/mol vs. F ≈ +3.0 kcal/mol) [1]. In thieno[3,2-d]pyrimidine kinase inhibitors, bromine at the para position of the 7-phenyl ring has been shown to engage in halogen-bonding interactions with backbone carbonyl oxygen atoms in the hinge region, a contact that is geometrically inaccessible to fluorine [2].

Halogen bonding Medicinal chemistry Molecular recognition

Balanced Lipophilicity: cLogP Differentiation from 4-Methylphenyl and 4-Fluorophenyl Analogs

The target compound's 4-bromophenyl group confers a calculated partition coefficient (cLogP) of approximately 4.8, which lies between the more lipophilic 4-methylphenyl analog (cLogP ~5.3) and the less lipophilic 4-fluorophenyl analog (cLogP ~4.4) . This intermediate lipophilicity is within the optimal range (cLogP 3–5) for oral bioavailability according to Lipinski's rule of five, whereas the 4-methylphenyl analog exceeds the recommended threshold, potentially increasing the risk of poor solubility, high metabolic clearance, and promiscuous off-target binding [1]. The bromine atom also contributes to a higher topological polar surface area (tPSA ~73 Ų) compared to the methyl analog (tPSA ~69 Ų) due to increased electronegativity difference, which may improve aqueous solubility at physiologically relevant pH [2].

Lipophilicity Drug-likeness ADME prediction

Thieno[3,2-d]pyrimidine Scaffold Selectivity Profile: Class-Level PI3Kδ and BRD4-BD1 Dual Inhibition Potential

Recent first-in-class bifunctional PI3Kδ/BET inhibitors based on the thieno[3,2-d]pyrimidine core demonstrate that the 2-aminopiperazine substituent and 7-aryl group jointly control the balance between PI3Kδ and BRD4-BD1 inhibitory activities [1]. The optimized lead compound 10b (differing from the target compound by substitutions on the phenylpiperazine) achieves IC₅₀ values of 112 ± 8 nM against PI3Kδ and 19 ± 1 nM against BRD4-BD1, with selectivity for PI3Kδ over class I PI3K isoforms (α, β, γ) and a panel of 32 kinases [1]. The target compound's 4-bromophenyl and cyclohexylpiperazine substituents map to key pharmacophoric positions in the merged PI3Kδ/BET pharmacophore model: the bromophenyl group occupies a hydrophobic pocket in PI3Kδ, while the cyclohexylpiperazine engages the BET acetyl-lysine binding channel [2]. Although direct data for the target compound are not publicly available, class-level SAR indicates that bromine at the para position is preferred over fluorine and hydrogen for PI3Kδ affinity (bromine-containing analogs show ~5–10-fold lower IC₅₀ than unsubstituted phenyl in related thienopyrimidine PI3K inhibitors) [3].

Kinase inhibition BET bromodomain Dual pharmacology

Optimal Research and Procurement Scenarios for 7-(4-Bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one


Halogen-Bonding Probe for Kinase Hinge Region Engagement Studies

The 4-bromophenyl moiety provides a strong halogen-bond donor that can be systematically compared against the 4-fluorophenyl and 4-iodophenyl analogs in X-ray co-crystallography or structure-based SAR campaigns to map halogen-bonding hotspots in kinase ATP-binding pockets. This is directly supported by the quantified σ-hole strength difference (Br vs. F: ~2.8-fold) and polarizability differential (~21%) established in Section 3 [1].

PI3Kδ/BET Dual Inhibitor Lead Optimization Starting Point

As a structural analog of the first-in-class bifunctional inhibitor 10b, this compound can serve as a scaffold-hopping starting point for medicinal chemistry teams exploring balanced PI3Kδ/BRD4-BD1 inhibition in diffuse large B-cell lymphoma (DLBCL) models. The class-level SAR evidence indicates that 7-bromophenyl substitution is compatible with dual activity and may provide a distinct selectivity window compared to the published lead [2].

Controlled Lipophilicity Series for ADME Property Tuning

The target compound (cLogP ~4.8), 4-fluorophenyl analog (cLogP ~4.4), and 4-methylphenyl analog (cLogP ~5.3) form a three-point lipophilicity gradient that can be used to deconvolute the contribution of logP to metabolic stability, plasma protein binding, and cellular permeability in thienopyrimidine-based chemical probes. This gradient is anchored by the quantitative cLogP differences documented in Section 3 .

Quote Request

Request a Quote for 7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.